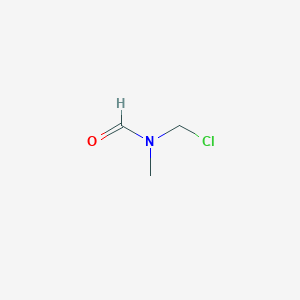
Formamide, N-(chloromethyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-(chloromethyl)-N-methyl- is a chemical compound with the molecular formula C3H6ClNO It is a derivative of formamide, where the hydrogen atoms are replaced by chloromethyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formamide, N-(chloromethyl)-N-methyl- can be synthesized through several methods. One common approach involves the reaction of formamide with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of Formamide, N-(chloromethyl)-N-methyl- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N-(chloromethyl)-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted formamides with various functional groups.
Oxidation Reactions: The major products include aldehydes and carboxylic acids.
Reduction Reactions: The major products are primary amines.
Applications De Recherche Scientifique
Formamide, N-(chloromethyl)-N-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of Formamide, N-(chloromethyl)-N-methyl- involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Formamide, N-(chloromethyl)-N-methyl- can be compared with other similar compounds, such as:
Dimethylformamide (DMF): Unlike Formamide, N-(chloromethyl)-N-methyl-, DMF does not contain a chloromethyl group, making it less reactive in substitution reactions.
N-Methylformamide: This compound lacks the chloromethyl group, resulting in different chemical reactivity and applications.
Chloromethylformamide: This compound contains a chloromethyl group but lacks the additional methyl group, affecting its solubility and reactivity.
Propriétés
Numéro CAS |
78357-38-7 |
|---|---|
Formule moléculaire |
C3H6ClNO |
Poids moléculaire |
107.54 g/mol |
Nom IUPAC |
N-(chloromethyl)-N-methylformamide |
InChI |
InChI=1S/C3H6ClNO/c1-5(2-4)3-6/h3H,2H2,1H3 |
Clé InChI |
SFOPHQUYNPBUPF-UHFFFAOYSA-N |
SMILES canonique |
CN(CCl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


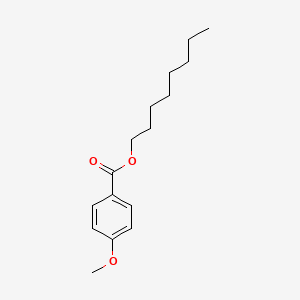
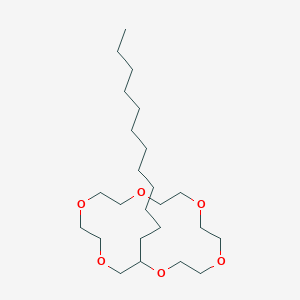
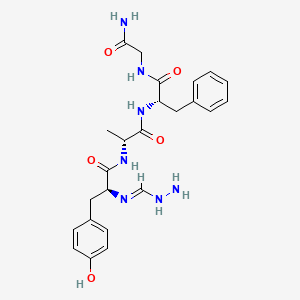
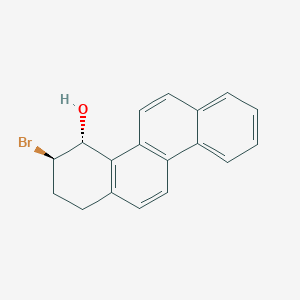
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
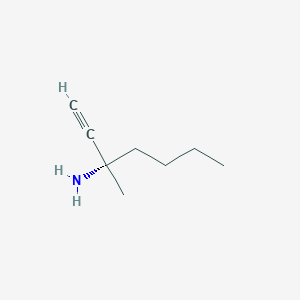
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
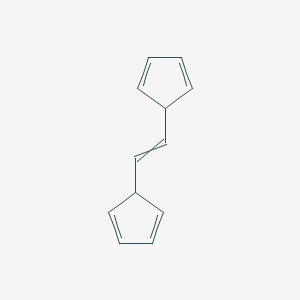
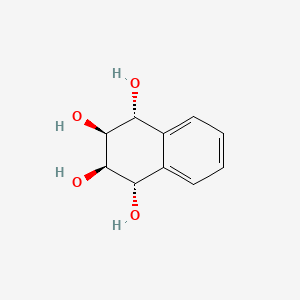
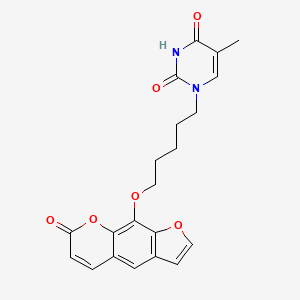
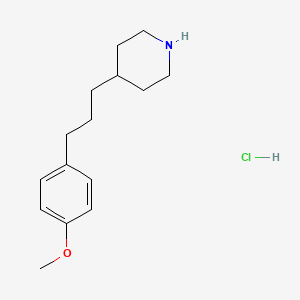
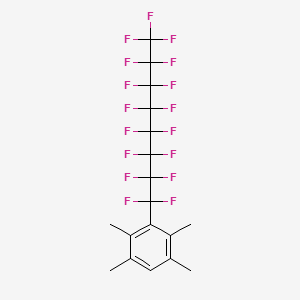
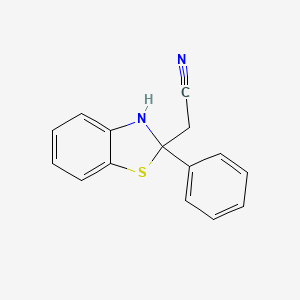
![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
